molecular formula C17H16BrN3O4S2 B2753631 3-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865159-70-2

3-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2753631
CAS No.: 865159-70-2
M. Wt: 470.36
InChI Key: BVMLYYVNTRCHFJ-JZJYNLBNSA-N
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Description

This compound features a benzamide core substituted with a bromine atom, a methoxyethyl group, and a sulfamoyl-benzothiazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the bromine atom and the methoxyethyl group. The final step involves the formation of the benzamide linkage.

    Preparation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Methoxyethyl Substitution: The methoxyethyl group is introduced via nucleophilic substitution using 2-methoxyethylamine.

    Formation of Benzamide Linkage: The final step involves the coupling of the benzothiazole derivative with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzamides or benzothiazoles

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting their normal function. The sulfamoyl group is known to interact with active sites of enzymes, while the benzothiazole ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2-methoxyethyl)benzamide
  • 3-bromo-4-(2-methoxyethoxy)-N-(2-methoxyethyl)benzamide
  • 3-bromo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Uniqueness

3-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the presence of the sulfamoyl-benzothiazolylidene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S2/c1-25-8-7-21-14-6-5-13(27(19,23)24)10-15(14)26-17(21)20-16(22)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMLYYVNTRCHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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